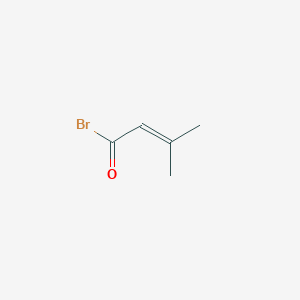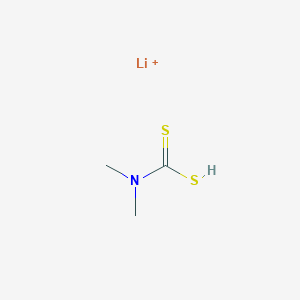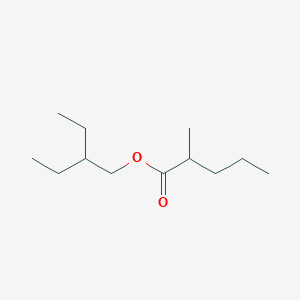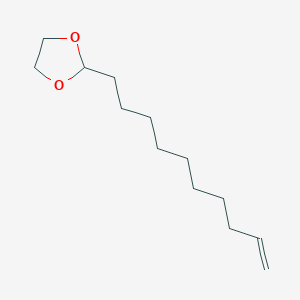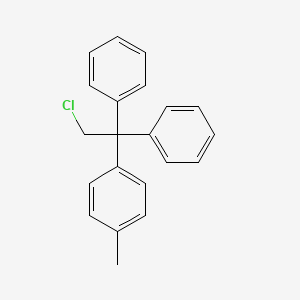
1,1'-(Ethane-1,2-diyl)bis(4-ethynylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is an organic compound with a unique structure that includes ethane and ethynylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) typically involves the coupling of ethane-1,2-diyl groups with 4-ethynylbenzene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form ethane derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) depends on its specific application. In materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards various reagents is utilized. The ethynyl groups can participate in π-π interactions and conjugation, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
1,1’-(Ethane-1,2-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of ethynyl groups.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs with different substituents .
Properties
CAS No. |
6128-15-0 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H14/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H,13-14H2 |
InChI Key |
PCBCFLNMBWGFMK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
